molecular formula C23H24N2O5 B11250859 methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

methyl 1-(2-{[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]amino}-2-oxoethyl)-1H-indole-3-carboxylate

Cat. No.: B11250859
M. Wt: 408.4 g/mol
InChI Key: GUECLQYUGXZAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely studied for their potential therapeutic applications . This compound features a unique structure that combines an indole moiety with a benzodioxepin ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE typically involves multiple steps, starting with the preparation of the indole and benzodioxepin intermediates. The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The benzodioxepin ring can be prepared through the cyclization of appropriate precursors under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced catalytic systems, solvent selection, and temperature control to ensure efficient synthesis. The final product is typically purified through recrystallization or chromatography techniques to obtain the desired compound in high purity .

Mechanism of Action

The mechanism of action of METHYL 1-({[(8-METHYL-3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]CARBAMOYL}METHYL)-1H-INDOLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

Molecular Formula

C23H24N2O5

Molecular Weight

408.4 g/mol

IUPAC Name

methyl 1-[2-[(8-methyl-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methylamino]-2-oxoethyl]indole-3-carboxylate

InChI

InChI=1S/C23H24N2O5/c1-15-10-20-21(30-9-5-8-29-20)11-16(15)12-24-22(26)14-25-13-18(23(27)28-2)17-6-3-4-7-19(17)25/h3-4,6-7,10-11,13H,5,8-9,12,14H2,1-2H3,(H,24,26)

InChI Key

GUECLQYUGXZAFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CNC(=O)CN3C=C(C4=CC=CC=C43)C(=O)OC)OCCCO2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.